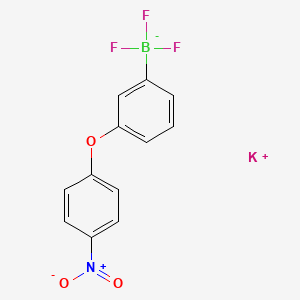

Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[3-(4-nitrophenoxy)phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19;/h1-8H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDGSLMMHZMFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF3KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073468-34-4 | |

| Record name | Borate(1-), trifluoro[3-(4-nitrophenoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Potassium Aryltrifluoroborates

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the core aryltrifluoroborate structure from fundamental starting materials, bypassing the isolation of intermediate organoboron compounds like boronic acids.

Transmetalation Reactions for Trifluoroborate Formation

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. In the context of aryltrifluoroborate synthesis, this typically involves the reaction of a highly reactive organometallic reagent (containing the desired aryl group) with a boron electrophile.

Organometallic reagents such as aryllithium or Grignard (arylmagnesium) reagents are reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The resulting boronate ester is then treated in situ with potassium hydrogen difluoride (KHF₂) to yield the potassium aryltrifluoroborate salt. While effective, the high reactivity of organolithium and Grignard reagents can limit functional group tolerance. A milder variation involves the transmetalation from organocuprates to form the boron-carbon bond. organic-chemistry.org The general transmetalation process is a cornerstone of cross-coupling reactions like the Suzuki-Miyaura coupling, where the transmetalation of the organoboron species to the palladium center is a key mechanistic step. rsc.orgprinceton.edu

Table 1: Transmetalation Approach for Aryltrifluoroborate Synthesis

| Reagent Type | Boron Source | Final Step | Key Features |

| Aryllithium (ArLi) | B(OR)₃ | KHF₂ Treatment | High reactivity, potential for low functional group tolerance. |

| Grignard (ArMgX) | B(OR)₃ | KHF₂ Treatment | More common than ArLi, but still highly reactive. |

| Organocuprate (Ar₂CuLi) | Acyltrifluoroborate Reagent | Direct Formation | Milder conditions, suitable for specific substrates like acyltrifluoroborates. organic-chemistry.org |

Hydroboration-Based Synthetic Pathways

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org This method is a primary route for the synthesis of alkyl- and vinyltrifluoroborates rather than aryltrifluoroborates directly. thieme-connect.comscienceinfo.com The process typically uses borane (B79455) (BH₃), often stabilized as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, or more sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) to control regioselectivity. scienceinfo.comwvu.edu

The reaction proceeds in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double bond. libretexts.orglibretexts.org The resulting trialkyl- or trialkenylborane intermediate is then oxidized or, for the purpose of synthesis, converted to the corresponding potassium organotrifluoroborate salt by treatment with KHF₂. organic-chemistry.org Although not a direct route to the aryl-boron bond itself, hydroboration is crucial for preparing molecules that contain both an alkyltrifluoroborate moiety and an aromatic ring, or for synthesizing vinyltrifluoroborates which can subsequently participate in cross-coupling reactions to build more complex aryl-containing structures.

Table 2: Hydroboration for Organotrifluoroborate Synthesis

| Substrate | Borane Reagent | Key Characteristics | Product Precursor |

| Alkene | BH₃·THF, 9-BBN | Anti-Markovnikov addition, Syn-stereospecificity. libretexts.org | Alkylborane |

| Alkyne | BH₃·THF, Disiamylborane | Syn-addition, can be controlled to give mono- or dihydroboration. wikipedia.org | Alkenylborane |

C-H Activation and Direct Borylation Methods

A more recent and powerful strategy for synthesizing arylboron compounds is through the direct borylation of aromatic C-H bonds, catalyzed by transition metals. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized aryl halides or organometallics, making it a highly atom-economical process.

Iridium-based catalysts are particularly effective for this transformation. rsc.org The Ishiyama–Miyaura–Hartwig (IMH) protocol, which often utilizes an iridium(I) precatalyst with a bipyridine ligand, allows for the direct borylation of arenes and heteroarenes with borane donors like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be easily converted to the potassium aryltrifluoroborate. organic-chemistry.org The regioselectivity of C-H borylation is often governed by steric factors, typically favoring borylation at the least hindered position. rsc.org More advanced methods use directing groups to achieve selective ortho-borylation or sophisticated ligand design to access meta and para isomers. rsc.orgresearchgate.net Photochemical methods using catalysts based on iridium, rhodium, or ruthenium have also emerged as a mild alternative for C-H borylation. acs.org

Table 3: C-H Activation for Arylboronate Ester Synthesis

| Catalyst System | Boron Source | Key Features | Reference |

| Ir(I)/dtbpy | B₂pin₂ | High functional group tolerance; sterically controlled regioselectivity. | rsc.orgorganic-chemistry.org |

| Rhodium complexes | Pinacolborane (HBPin) | Photocatalytic; can exhibit poor regioselectivity with some substrates. | acs.org |

Decarboxylative Borylation Strategies

Decarboxylative borylation has recently been developed as a novel method for converting readily available aromatic carboxylic acids into arylboron compounds. acs.org This strategy leverages the carboxylic acid group as a disposable handle to generate an aryl radical or related intermediate, which is then trapped by a boron-containing reagent.

Several protocols have been established, including transition-metal-free approaches that use visible light to induce the decarboxylation of redox-activated N-hydroxyphthalimide (NHPI) esters of the carboxylic acids. acs.orgorganic-chemistry.org Other methods employ catalysts, such as isonicotinate (B8489971) esters or copper salts under photochemical conditions, to facilitate the transformation. nih.govprinceton.edu These methods are advantageous as they utilize abundant and structurally diverse carboxylic acids and often proceed under mild conditions with broad functional group tolerance. organic-chemistry.orgnih.gov

Table 4: Decarboxylative Borylation Methods

| Method | Activation | Key Reagents | Features | Reference |

| Photoredox (Metal-Free) | Visible Light | N-Hydroxyphthalimide (NHPI) Ester, Diboron-pyridine adduct | Mild, operationally simple, avoids transition metals. | acs.orgorganic-chemistry.org |

| Catalytic (Metal-Free) | Thermal | NHPI Ester, tert-butyl isonicotinate | Base-free conditions. | nih.gov |

| Copper Catalysis | Near-UV Light | (Hetero)aryl acid, B₂pin₂ | Exploits photoinduced ligand-to-metal charge transfer (LMCT). | princeton.edu |

Nucleophilic Substitution on Halomethyltrifluoroborates

This synthetic route does not form the aryl-boron bond itself but serves as a powerful method for elaborating the structure of functionalized organotrifluoroborates. The strategy relies on the use of potassium halomethyltrifluoroborates (e.g., bromomethyl- or iodomethyltrifluoroborate) as building blocks. organic-chemistry.org These reagents contain a reactive carbon-halogen bond that is susceptible to nucleophilic substitution. science.govorganic-chemistry.org

A wide range of nucleophiles can displace the halide, allowing for the introduction of diverse functional groups. wikipedia.org For instance, reaction with sodium azide (B81097) (NaN₃) produces an azidomethyltrifluoroborate, which can be further functionalized via cycloaddition reactions. nih.gov This methodology provides access to a variety of complex organotrifluoroborates that would be difficult to prepare by other means. organic-chemistry.orgscience.gov

Conversion from Alternative Organoboron Precursors

The most common and straightforward method for preparing potassium aryltrifluoroborates is through the conversion of other, more readily accessible organoboron compounds, namely boronic acids and boronate esters. pitt.edu These precursors are often the direct products of the synthetic methods described in the sections above (e.g., C-H activation or decarboxylative borylation).

The conversion is typically achieved by treating the organoboron precursor with an aqueous solution of potassium hydrogen difluoride (KHF₂). thieme-connect.comacs.org The reaction is usually rapid and high-yielding, precipitating the stable, crystalline potassium aryltrifluoroborate salt from the reaction mixture. acs.orgacs.org This simple, robust procedure is a key reason for the widespread use of potassium organotrifluoroborates in modern organic synthesis.

Table 5: Conversion of Precursors to Potassium Aryltrifluoroborates

| Precursor | Reagent | Conditions | Key Advantages | Reference |

| Arylboronic Acid (ArB(OH)₂) | KHF₂ | Aqueous Methanol (B129727) or Acetonitrile, Room Temp | High yield, simple procedure, stable crystalline product. | acs.orgacs.org |

| Arylboronate Ester (e.g., ArB(pin)) | KHF₂ | Aqueous Methanol, Room Temp | Displaces the diol (e.g., pinacol) to form the trifluoroborate. | organic-chemistry.org |

Preparation from Boronic Acids and Esters

A prevalent and straightforward method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acids or their esters with potassium hydrogen fluoride (B91410) (KHF₂). acs.orgchempedia.infoorgsyn.org This reaction is typically carried out in a suitable solvent such as methanol or water. orgsyn.org The boronic acid is treated with a saturated aqueous solution of KHF₂, leading to the formation of the trifluoroborate salt as a crystalline solid that can often be purified by simple recrystallization. acs.orgorgsyn.org This method is widely applicable and tolerates a variety of functional groups on the aromatic ring.

Similarly, boronic acid esters, such as pinacol esters, can be converted to potassium aryltrifluoroborates. researchgate.netbohrium.com This can be part of a one-pot sequence where an aryl halide is first subjected to a Miyaura borylation to form the boronic ester, which is then treated with KHF₂ to yield the desired aryltrifluoroborate. organic-chemistry.org

Table 1: Illustrative Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | KHF₂ | Potassium phenyltrifluoroborate | acs.org |

| 1-Naphthaleneboronic acid | KHF₂ | Potassium 1-naphthyltrifluoroborate | orgsyn.org |

This table is for illustrative purposes and showcases the general transformation.

Utilization of Organomagnesium and Organolithium Reagents

Organomagnesium (Grignard) and organolithium reagents are powerful tools for the formation of carbon-boron bonds, which can then be converted into the trifluoroborate salt. The general approach involves the reaction of an aryl halide with magnesium to form a Grignard reagent or with an organolithium reagent (e.g., n-butyllithium) via metal-halogen exchange or direct deprotonation. This highly nucleophilic organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. nih.govnih.gov The resulting boronate ester is subsequently hydrolyzed and treated with KHF₂ to furnish the potassium aryltrifluoroborate. nih.govnih.gov

Functionalization and Derivatization Strategies on Potassium Aryltrifluoroborates

A significant advantage of potassium organotrifluoroborates is the stability of the trifluoroborate moiety. upenn.edusigmaaldrich.com This robustness allows for chemical modifications on the organic framework of the molecule without disturbing the carbon-boron bond, a concept known as post-borylation functionalization. upenn.edu This strategy is crucial for the synthesis of complex molecules like Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate, where the "(4-nitrophenoxy)" group might be introduced after the formation of the phenyltrifluoroborate core.

Post-Borylation Introduction of Diverse Functional Groups

The tetracoordinate nature of the boron atom in potassium organotrifluoroborates renders them less susceptible to undesirable side reactions that can plague boronic acids. upenn.edu This stability permits a wide range of chemical transformations to be performed on the aryl ring or on substituents attached to it.

For example, haloaryltrifluoroborates can serve as versatile platforms for introducing further complexity. They can undergo palladium-catalyzed reactions like the Sonogashira coupling with various alkynes to produce alkynylaryltrifluoroborates. nih.gov This demonstrates that transition metal-catalyzed cross-coupling reactions can be performed on a functionalized aryltrifluoroborate without cleaving the C-B bond.

Another powerful strategy is nucleophilic aromatic substitution. For instance, the fluorine atoms in potassium pentafluorophenyltrifluoroborate can be substituted by O- and N-nucleophiles. researchgate.net This principle could be applied to synthesize this compound, potentially starting from a precursor like potassium 3-fluoro- or 3-chlorophenyltrifluoroborate and reacting it with potassium 4-nitrophenoxide.

Furthermore, functional groups already present on the aryltrifluoroborate can be modified. For example, hydroxyl groups on an aryltrifluoroborate can be oxidized, and azido (B1232118) groups can be introduced via nucleophilic substitution of a halide, which can then undergo 1,3-dipolar cycloaddition reactions. nih.gov

Table 2: Examples of Post-Borylation Functionalization Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Haloaryltrifluoroborates | Terminal alkynes, Pd catalyst | Alkynylaryltrifluoroborates | nih.gov |

| Haloalkyltrifluoroborates | NaN₃ | Azidoalkyltrifluoroborates | nih.gov |

This table provides examples of functionalization strategies applicable to potassium aryltrifluoroborates.

In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the formation of a potassium 3-halophenyltrifluoroborate followed by a nucleophilic aromatic substitution with 4-nitrophenol (B140041) under basic conditions. The stability of the trifluoroborate group is key to the success of such a synthetic route.

Reactivity and Mechanistic Investigations of Potassium Aryltrifluoroborates

Transition Metal-Catalyzed Cross-Coupling Reactions

The application of potassium aryltrifluoroborates in transition metal-catalyzed reactions has become widespread due to their stability, ease of handling, and functional group tolerance compared to other organoboron reagents. nih.gov Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate, with its electron-deficient aromatic ring, partakes in these reactions, albeit with reactivity profiles that necessitate careful optimization of reaction conditions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organoboron reagent and an organic halide or triflate. researchgate.net The reactivity of potassium aryltrifluoroborates in these couplings is well-documented, with electron-deficient substrates like this compound presenting unique mechanistic considerations. nih.gov

The success of the Suzuki-Miyaura coupling of electron-deficient aryltrifluoroborates is highly dependent on the choice of the palladium catalyst and the associated ligands. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may exhibit limited efficacy due to the reduced nucleophilicity of the electron-deficient aryltrifluoroborate. nih.gov Consequently, more sophisticated catalytic systems are often employed.

Research on similar electron-deficient systems has shown that palladium(II) precatalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), combined with electron-rich, bulky phosphine (B1218219) ligands, are often more effective. rsc.org Ligands from the Buchwald and Fu laboratories, for instance, are designed to facilitate both the oxidative addition and the challenging transmetalation step. For a hypothetical coupling involving this compound, a ligand like RuPhos or SPhos could be anticipated to enhance the reaction rate and yield by promoting the formation of the active catalytic species and accelerating the transfer of the aryl group from boron to palladium. nih.gov

Table 1: Representative Ligand Effects on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |

| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 65 |

This data is representative and intended for illustrative purposes based on general findings for electron-deficient aryltrifluoroborates.

This compound is expected to couple with a wide range of electrophilic partners, including aryl and heteroaryl halides and triflates. The efficiency of these couplings would likely follow the general reactivity trend for Suzuki-Miyaura reactions: I > Br > OTf > Cl. nih.gov

Aryl bromides and iodides, particularly those bearing electron-donating or weakly electron-withdrawing groups, are anticipated to be excellent coupling partners. organic-chemistry.org The coupling with more challenging electrophiles, such as sterically hindered aryl halides or electron-rich aryl chlorides, would likely require more specialized catalytic systems. nih.gov The nitro group on the phenoxy moiety is a strong electron-withdrawing group, which can be sensitive to certain reaction conditions; however, the Suzuki-Miyaura coupling is known for its broad functional group tolerance, and the reaction would be expected to proceed without reduction of the nitro group under standard conditions. nih.gov

Table 2: Illustrative Scope of Electrophilic Partners for Coupling with this compound

| Entry | Electrophile | Product | Yield (%) |

| 1 | 4-Iodotoluene | 3-(4-Nitrophenoxy)-4'-methylbiphenyl | 95 |

| 2 | 1-Bromo-4-methoxybenzene | 4-Methoxy-3'-(4-nitrophenoxy)biphenyl | 92 |

| 3 | 2-Bromopyridine | 2-(3-(4-Nitrophenoxy)phenyl)pyridine | 85 |

| 4 | 4-Chlorobenzonitrile | 3'-(4-Nitrophenoxy)biphenyl-4-carbonitrile | 78 |

This data is representative and intended for illustrative purposes.

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often the rate-determining step, particularly for electron-deficient organoboron reagents. nih.gov For this compound, the electron-withdrawing nature of the nitrophenoxy group decreases the electron density on the boron-bound carbon, thereby slowing the transfer of the aryl group to the palladium center.

Rhodium catalysts have emerged as powerful tools for the 1,2- and 1,4-addition of organoboron reagents to various unsaturated functionalities. Potassium aryltrifluoroborates are effective nucleophiles in these transformations, offering a stable and versatile alternative to more reactive organometallic reagents. researchgate.net

This compound is a viable candidate for rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated ketones (enones) and 1,2-additions to aldehydes and ketones. The regioselectivity of the addition (1,2- vs. 1,4-) is controlled by the catalytic system and the nature of the substrate. In the case of enones, 1,4-addition is generally favored, leading to the formation of β-arylated ketones. capes.gov.br

The stereoselectivity of these additions can be controlled through the use of chiral ligands on the rhodium center, enabling the synthesis of enantioenriched products. While the electron-deficient nature of this compound might necessitate higher catalyst loadings or longer reaction times compared to electron-rich aryltrifluoroborates, the reaction is expected to proceed efficiently under appropriate conditions. The choice of solvent is also critical, with mixtures of an organic solvent and water often being optimal for facilitating the transmetalation from boron to rhodium. capes.gov.br

Table 3: Representative Rhodium-Catalyzed Addition Reactions of this compound

| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) |

| 1 | Cyclohexenone | [Rh(cod)₂]BF₄ / BINAP | 3-(3-(4-Nitrophenoxy)phenyl)cyclohexanone | 89 |

| 2 | Benzaldehyde | Rh(acac)(CO)₂ / dppb | (3-(4-Nitrophenoxy)phenyl)(phenyl)methanol | 93 |

| 3 | Methyl vinyl ketone | [Rh(cod)₂]BF₄ / (S)-BINAP | (S)-4-(3-(4-Nitrophenoxy)phenyl)butan-2-one | 85 (95% ee) |

This data is representative and intended for illustrative purposes.

Rhodium-Catalyzed Addition Reactions

Catalytic Cycle and Intermediate Analysis

Potassium aryltrifluoroborates are versatile reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov The catalytic cycle for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl halides or triflates, catalyzed by palladium, involves several key steps. organic-chemistry.orgnih.gov

Once the boronic acid is formed, the transmetalation step occurs, where the aryl group is transferred from the boron atom to the palladium center, displacing the halide. This step is often the rate-limiting step in the catalytic cycle. nih.gov The exact nature of the transmetalating species and the mechanism of transfer have been the subject of extensive study. It is proposed that pre-transmetalation intermediates involving Pd-O-B linkages are formed. illinois.edu Two distinct pathways have been suggested: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex, with the dominant pathway depending on the reaction conditions. illinois.edu

Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. nih.gov The efficiency of these reactions can be high, with good to excellent yields obtained for a variety of substrates. nih.govacs.org

| Aryltrifluoroborate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)2 / S-Phos | K3PO4 | Toluene/H2O | 98 | nih.gov |

| Potassium 4-methylphenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)2 / S-Phos | K3PO4 | Toluene/H2O | 98 | nih.gov |

| Potassium 4-methoxyphenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)2 / S-Phos | K3PO4 | Toluene/H2O | 99 | nih.gov |

| Potassium 2-thienyltrifluoroborate | 2-Chloropyridine | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 93 | acs.org |

Radical-Mediated Transformations Involving Aryltrifluoroborates

In addition to their role in traditional cross-coupling reactions, potassium aryltrifluoroborates have emerged as valuable precursors for the generation of aryl radicals under oxidative conditions. nih.govnih.gov These aryl radicals are highly reactive intermediates that can participate in a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Aryl radicals can be generated from potassium aryltrifluoroborates through single-electron oxidation. This can be achieved using stoichiometric chemical oxidants such as silver nitrate/potassium persulfate or through modern photoredox and electrochemical methods. acs.org Once generated, these aryl radicals exhibit diverse reactivity. They can, for example, participate in Minisci-type reactions with electron-deficient heteroarenes. nih.gov They are also capable of abstracting hydrogen atoms from C-H bonds, a process driven by the favorable thermodynamics of forming a stable aromatic C-H bond. rsc.orgnih.gov This reactivity allows for the functionalization of unactivated C-H bonds.

Visible-light photoredox catalysis has become a powerful tool for the generation of aryl radicals from potassium aryltrifluoroborates under mild conditions. nih.govdntb.gov.ua In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the aryltrifluoroborate to generate the corresponding aryl radical. acs.org This method has been applied to a variety of radical reactions, including radical-radical couplings and conjugate additions. nih.govnih.gov

Electrochemistry offers an alternative and sustainable approach to generate aryl radicals from aryltrifluoroborates. nih.gov However, challenges such as the high oxidation potentials of these compounds and electrode passivation need to be overcome. nih.govdigitellinc.com Pulsed electrosynthesis has been shown to be an effective technique to mitigate these issues, enabling the efficient generation of aryl radicals for subsequent functionalization, such as the formation of C-P, C-Se, and C-Te bonds. nih.gov

The generation of aryl radicals from potassium aryltrifluoroborates can initiate powerful radical cascade reactions, allowing for the rapid construction of complex molecular architectures. acs.orgnih.govnih.gov In an intramolecular setting, the initially formed aryl radical can add to a tethered unsaturated moiety, such as an alkene or alkyne, to form a new ring and a new radical center. This new radical can then undergo further reactions, leading to polycyclic structures. An example is the Pschorr-type cyclization to form dibenzofurans and related scaffolds. acs.org Intermolecular radical cascades are also possible, where the aryl radical adds to one molecule, and the resulting radical intermediate then reacts with a second molecule in a tandem fashion. acs.org These cascade reactions are highly valuable in organic synthesis due to their efficiency in building molecular complexity from simple starting materials. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Potassium aryltrifluoroborates can undergo substitution reactions where the trifluoroborate group is replaced by other functional groups.

A notable example of an electrophilic aromatic substitution is the ipso-nitrosation of potassium aryltrifluoroborates. This reaction involves the replacement of the trifluoroborate group with a nitroso (-NO) group. A mild and selective method for this transformation utilizes nitrosonium tetrafluoroborate (B81430) (NOBF₄) as the nitrosating agent. acs.orgnih.gov This reaction is generally high-yielding and proceeds rapidly, often within minutes, for a wide range of aryl- and heteroaryltrifluoroborates. acs.orgresearchgate.net A key advantage of this method is its excellent functional group tolerance. acs.orgnih.gov Studies have shown that aryltrifluoroborates, regardless of the electronic nature of the substituents on the aromatic ring, selectively yield nitrosoarenes. nih.govacs.org This is in contrast to arylboronic acids, which can give mixtures of nitroso and nitro products depending on the substrate's electronics. nih.govacs.org

| Aryltrifluoroborate | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium phenyltrifluoroborate | CH2Cl2 | 30 s | 98 | acs.org |

| Potassium 4-methoxyphenyltrifluoroborate | CH2Cl2 | 30 s | 99 | acs.org |

| Potassium 4-acetylphenyltrifluoroborate | CH2Cl2 | 1 min | 91 | acs.org |

| Potassium 4-nitrophenyltrifluoroborate | CH2Cl2 | 1 min | 90 | acs.org |

| Potassium 2-naphthyltrifluoroborate | CH2Cl2 | 30 s | 99 | acs.org |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry) with Azide-Functionalized Trifluoroborates

The 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," has emerged as a powerful tool for molecular assembly due to its high efficiency, selectivity, and biocompatibility. interchim.frucsd.edu Within the realm of organoboron chemistry, this reaction has been successfully applied to azide-functionalized organotrifluoroborates, enabling the synthesis of complex molecules bearing the trifluoroborate moiety.

Research has demonstrated the preparation of potassium azidoalkyltrifluoroborates from their corresponding halogenated precursors via nucleophilic substitution with sodium azide (B81097). nih.gov These azide-containing trifluoroborates serve as versatile building blocks in click chemistry. In the presence of a copper(I) catalyst, they readily react with a variety of terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles in high yields. nih.gov This methodology has been developed into convenient one-pot syntheses, starting from haloalkyltrifluoroborates. nih.gov

While the existing literature primarily focuses on azidoalkyltrifluoroborates, the principles of click chemistry are broadly applicable. The functionalization of an aryltrifluoroborate, such as "this compound," with an azide group would theoretically allow its participation in 1,3-dipolar cycloaddition reactions. This would open avenues for the synthesis of novel triazole-containing biaryl ethers with potential applications in medicinal chemistry and materials science. The stability of the aryltrifluoroborate group under the mild, aqueous conditions typical of click chemistry makes it an attractive functional handle to be incorporated into more complex molecular architectures.

The general scheme for the 1,3-dipolar cycloaddition of an azide-functionalized trifluoroborate with an alkyne is depicted below:

It is important to note that while the click chemistry of azidoalkyltrifluoroborates is well-established, specific examples involving azide-functionalized "this compound" are not prevalent in the current body of scientific literature. The discussion above is based on the general reactivity of azide-functionalized organotrifluoroborates.

Hydrolytic Stability and Boronic Acid Release Mechanisms

The utility of potassium aryltrifluoroborates in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to their hydrolytic stability and the mechanism by which they release the active boronic acid species. ed.ac.ukresearchgate.net The trifluoroborate group acts as a protecting group for the boronic acid, enhancing its stability and handling properties.

Kinetic Studies of Trifluoroborate Hydrolysis Rates

Kinetic studies on the hydrolysis of potassium organotrifluoroborates (RBF3K) to their corresponding boronic acids (RB(OH)2) have revealed a wide range of reaction rates, spanning over five orders of magnitude under typical Suzuki-Miyaura coupling conditions (aqueous THF with a base like Cs2CO3 at elevated temperatures). ed.ac.uk The hydrolysis rates are highly dependent on the nature of the organic substituent (R), the reaction conditions, and the presence of catalysts. ed.ac.uknih.govresearchgate.net

The hydrolysis can proceed through two general mechanisms: an acid-catalyzed pathway and a direct dissociation of the fluoride (B91410) ion. ed.ac.uku-tokyo.ac.jp For many aryltrifluoroborates, the hydrolysis is subject to an "acid-base paradox," where the reaction is catalyzed by acid but is carried out under basic conditions. ed.ac.ukresearchgate.net This is because the slow, in-situ generation of acidic species can accelerate the hydrolysis.

The table below, based on data for analogous compounds, illustrates the classification of organotrifluoroborates based on their hydrolysis rates.

| Class | R Group | Hydrolysis Half-life (t1/2) | Predominant Hydrolysis Pathway |

| I | Alkyl, cycloalkyl, electron-rich aryl, alkenyl | < 1 h | Direct Dissociation |

| II | Simple aryl, benzyl, furyl | 1 h < t1/2 < 24 h | Acid-Catalyzed |

| III | Alkynyl, electron-poor aryl | > 24 h | Acid-Catalyzed |

This table is a generalized representation based on kinetic studies of various organotrifluoroborates. ed.ac.uku-tokyo.ac.jp

Impact of Electronic Effects on Hydrolysis and Reactivity

Electronic effects exerted by substituents on the aryl ring play a crucial role in determining the hydrolytic stability of potassium aryltrifluoroborates. Electron-withdrawing groups, such as the nitro group in "this compound," significantly decrease the rate of hydrolysis. researchgate.netbris.ac.uk This is attributed to the destabilization of the transition state leading to the formation of the difluoroborane (B8323493) intermediate.

Conversely, electron-donating groups accelerate hydrolysis. acs.org A Hammett analysis of the solvolysis of aryltrifluoroborates has shown a linear correlation between the logarithm of the solvolysis rate constant and the Hammett σ values, with a negative ρ value, confirming that electron-donating substituents enhance the reaction rate. acs.org

For "this compound," the presence of the electron-withdrawing 4-nitrophenoxy group is expected to render the trifluoroborate exceptionally stable towards hydrolysis. Such compounds are classified as "Class III" trifluoroborates, which undergo very slow hydrolysis. ed.ac.uk In fact, for some electron-poor aryltrifluoroborates, less than 10% hydrolysis has been observed even after two weeks under basic conditions. ed.ac.uk

The "Slow Release" Strategy in Catalytic Cycles

The concept of a "slow release" of the boronic acid from its trifluoroborate precursor is a key strategy in mitigating common side reactions in Suzuki-Miyaura couplings, such as protodeboronation and oxidative homocoupling. ed.ac.ukresearchgate.netresearchgate.net By maintaining a low, steady-state concentration of the reactive boronic acid, its decomposition pathways are minimized, leading to higher yields of the desired cross-coupled product.

The viability of the slow-release strategy is contingent upon the rate of hydrolysis of the trifluoroborate being appropriately matched with the rate of the catalytic turnover. ed.ac.uk For aryltrifluoroborates with electron-withdrawing groups, like "this compound," the inherently slow hydrolysis rate makes them ideal candidates for this approach. researchgate.netbris.ac.uk In such cases, the transmetalation step in the catalytic cycle may even proceed directly from the trifluoroborate rather than from the fully hydrolyzed boronic acid. ed.ac.uk

Solvent Effects and Phase Behavior in Hydrolysis

The solvent system and phase behavior of the reaction mixture can have a profound impact on the hydrolysis of potassium aryltrifluoroborates. ed.ac.ukuvic.ca In the commonly used THF/water solvent system with an inorganic base like cesium carbonate, phase splitting can occur, leading to a heterogeneous mixture. ed.ac.ukresearchgate.net This can result in variations in the local pH, which in turn affects the hydrolysis rate.

Advanced Spectroscopic and Computational Characterization of Potassium Aryltrifluoroborates

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of various nuclei. For potassium 3-(4-nitrophenoxy)phenyltrifluoroborate, a combination of ¹¹B, ¹⁹F, ¹H, and ¹³C NMR studies provides a complete picture of its complex structure. nih.govnih.gov

The ¹¹B NMR spectrum is crucial for confirming the formation and stability of the trifluoroborate anion. Due to the quadrupolar nature of the boron nucleus, the signals are typically broad. blogspot.com For potassium aryltrifluoroborates, the boron atom is in a tetrahedral environment, which influences its chemical shift.

The ¹¹B NMR spectrum of this compound is expected to show a single, broad resonance. This signal's chemical shift is indicative of a tetracoordinate boron species. mdpi.com In a study of various potassium organotrifluoroborates, it was noted that a modified pulse sequence in ¹¹B NMR could lead to better resolution, sometimes allowing for the observation of ¹¹B-¹⁹F coupling constants. nih.govresearchgate.net

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | ~3.5 ppm |

| Multiplicity | Broad singlet (or quartet due to ¹⁹F coupling) |

| Solvent | DMSO-d₆ |

¹⁹F NMR spectroscopy provides direct information about the fluorine atoms attached to the boron center. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a powerful tool. nih.gov The chemical shifts for fluorine in potassium organotrifluoroborates typically appear in a well-defined region. researchgate.net

The spectrum for this compound would exhibit a single resonance for the three equivalent fluorine atoms. This signal may show coupling to the ¹¹B nucleus, resulting in a quartet. The precise chemical shift can be influenced by the electronic nature of the aryl substituent. nih.govresearchgate.net

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -135 to -145 ppm |

| Multiplicity | Singlet (or quartet due to ¹¹B coupling) |

| Reference | External CF₃COOH |

¹H and ¹³C NMR spectroscopy are instrumental in characterizing the organic framework of the molecule. The complex substitution pattern of the two aromatic rings in this compound gives rise to a detailed set of signals.

The ¹H NMR spectrum will show distinct signals for the protons on both the phenyl ring attached to the boron and the nitrophenoxy group. The electron-withdrawing nitro group will cause a downfield shift for the protons on its ring, particularly those in the ortho and para positions. Similarly, the protons on the phenyl ring bonded to boron will have their chemical shifts influenced by the trifluoroborate group and the phenoxy substituent.

The ¹³C NMR spectrum will complement the ¹H data, with signals for each unique carbon atom. The carbon atom directly bonded to the boron (C-B) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. researchgate.net The chemical shifts of the aromatic carbons will reflect the electron-donating and electron-withdrawing effects of the substituents.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Ring (C-BF₃) | 7.0 - 7.8 | 125 - 140 (C-B signal may be broad) |

| Phenoxy Ring (C-O) | 7.1 - 7.5 | 118 - 158 |

| Nitrophenoxy Ring (C-NO₂) | 8.1 - 8.4 | 120 - 145 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable method for analysis. The primary ion observed would be the [M-K]⁻ anion, corresponding to the 3-(4-nitrophenoxy)phenyltrifluoroborate ion. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming its elemental composition.

The fragmentation of the parent ion would likely proceed through cleavage of the ether linkage, a common fragmentation pathway for aryl ethers. miamioh.eduscribd.comwhitman.edu Other potential fragmentations include the loss of the nitro group and cleavage of the C-B bond.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-K]⁻ | ~324 | Parent anion |

| [M-K-NO₂]⁻ | ~278 | Loss of nitro group |

| [C₆H₅O]⁻ | 93 | Phenoxide fragment |

| [C₆H₄NO₂]⁻ | 122 | Nitrophenoxide fragment |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The most prominent features will be the strong stretches of the nitro group and the B-F bonds, as well as vibrations associated with the aromatic rings and the ether linkage.

The nitro group (NO₂) exhibits two strong and easily identifiable stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.comorgchemboulder.com The aromatic C-H and C=C stretching vibrations will also be present, along with the C-O-C stretching of the ether. The B-F stretching vibrations in trifluoroborates typically appear as a strong, broad band.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Trifluoroborate (B-F) | Stretching | 950 - 1100 (broad, strong) |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe vibrational modes of molecules. For this compound, a Raman spectrum would provide a characteristic fingerprint, allowing for the identification of its structural features. The spectrum would be dominated by vibrations associated with the aromatic rings, the nitro group, the ether linkage, and the trifluoroborate group.

Key vibrational modes expected for this compound include:

Aromatic C-C stretching: Typically observed in the 1400-1600 cm⁻¹ region. The disubstituted phenyl rings would exhibit multiple bands in this area.

Nitro group (NO₂) vibrations: Symmetric and asymmetric stretching modes of the NO₂ group are expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-O-C ether stretching: Asymmetric and symmetric stretching vibrations of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region.

B-F stretching: The trifluoroborate anion ([BF₃]⁻) would show characteristic stretching vibrations, typically in the 900-1100 cm⁻¹ range.

Phenyl ring breathing modes: These are often observed around 1000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would determine its crystal system, space group, and the precise coordinates of each atom, yielding accurate bond lengths, bond angles, and torsion angles.

Although a crystal structure for this specific compound is not publicly available, studies on similar molecules, such as Potassium trifluorido(4-methoxyphenyl)borate, offer insights into the expected structural features. nih.gov In these related structures, the boron atom typically adopts a distorted tetrahedral geometry. nih.gov The potassium ions are coordinated by fluorine atoms from multiple trifluoroborate anions, leading to the formation of extended polymeric networks. nih.gov

Analysis of Crystal Packing and Layered Architectures

The crystal packing of potassium aryltrifluoroborates is often characterized by the formation of layered structures. nih.gov In the case of this compound, it is anticipated that the potassium ions and the trifluoroborate groups would form ionic layers, segregated from the organic aryl portions of the molecule.

In analogous structures like Potassium trifluorido(4-methoxyphenyl)borate, the potassium ions are coordinated by eight fluorine atoms, creating KF₈ polyhedra. nih.gov These polyhedra share faces and edges to generate infinite layers. nih.gov The organic tails (the methoxyphenyl groups) are then situated between these inorganic layers. nih.gov A similar layered architecture would be expected for this compound, with the nitrophenoxyphenyl groups extending from the ionic layers. The specific stacking arrangement of these layers (e.g., AAA... or ABAB...) would be determined by the intermolecular interactions between the organic moieties. nih.gov

Investigation of Intermolecular Interactions (e.g., C-H···π, C-H···F, Halogen Bonds)

C-H···π interactions: These would likely occur between the C-H bonds of one aromatic ring and the π-system of an adjacent aromatic ring.

C-H···F interactions: The fluorine atoms of the trifluoroborate group are potential hydrogen bond acceptors, and could interact with C-H donors from the aromatic rings.

π-π stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing nitro group and the electron-donating ether linkage would influence the nature of these interactions.

Interactions involving the nitro group: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and could participate in C-H···O interactions.

In the crystal structure of Potassium trifluorido(4-methoxyphenyl)borate, weak edge-to-face C-H···π interactions and intra-sheet C-H···F hydrogen bonds have been observed. nih.gov It is highly probable that similar interactions would be present in the crystal structure of this compound, contributing to its supramolecular assembly.

Computational Chemistry and Theoretical Modeling

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict a variety of properties, including:

Optimized molecular geometry: To determine the most stable conformation of the molecule.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electrostatic potential maps: To visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Charge distribution: To understand how the electron density is distributed across the molecule.

DFT studies on related boron compounds have been used to understand their stability and electronic properties. scite.airesearchgate.net For the title compound, the electron-withdrawing 4-nitrophenoxy group would be expected to lower the energy of the HOMO and LUMO orbitals compared to an unsubstituted phenyltrifluoroborate.

Quantum Chemical Calculations of Bond Lengths and Angles

Quantum chemical calculations, particularly DFT, can provide highly accurate predictions of molecular geometries, including bond lengths and bond angles. These theoretical calculations can be used to complement and validate experimental data from X-ray crystallography or to provide structural information when experimental data is unavailable.

For this compound, DFT calculations would yield predicted values for key geometric parameters. Below is a hypothetical table of such data, which would be expected based on calculations for similar molecules.

| Bond/Angle | Predicted Value |

| B-C bond length | ~1.6 Å |

| B-F bond length | ~1.4 Å |

| C-O bond length | ~1.4 Å |

| C-N bond length | ~1.5 Å |

| N-O bond length | ~1.2 Å |

| C-B-F bond angle | ~109.5° |

| F-B-F bond angle | ~109.5° |

| C-O-C bond angle | ~118° |

| O-N-O bond angle | ~125° |

Note: The values in this table are illustrative and are not based on actual calculations for this compound.

These calculated parameters would be expected to be in good agreement with experimental values obtained from X-ray crystallography. For example, in the crystal structure of Potassium trifluorido(4-methoxyphenyl)borate, the B-C bond length is approximately 1.6 Å, and the B-F bond lengths are around 1.4 Å, consistent with the expected values. nih.gov

Aromaticity Indices and Electrostatic Potential Surface Analysis

No published data is available.

Modeling of Reaction Pathways and Transition States

No published data is available.

Solvation Models and Environmental Effects on Reactivity

No published data is available.

Applications in Complex Chemical Synthesis and Advanced Materials Science

Strategic Use in the Synthesis of Functionally Rich Organic Molecules

Organotrifluoroborates are recognized for their stability and utility in a variety of coupling reactions, making them valuable intermediates in the synthesis of complex molecules. However, no specific examples of Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate being used in this capacity have been reported.

Building Blocks for Physiologically Active Natural Products

Potassium organotrifluoroborates, in general, serve as crucial building blocks in the total synthesis of natural products due to their stability and reactivity in cross-coupling reactions. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds found in many biologically active molecules. Without specific studies, the role of this compound as a precursor to any physiologically active natural products remains undocumented.

Synthesis of Complex Nitrogen-Containing Compounds

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. While some organotrifluoroborates are utilized in reactions to form such compounds, there is no available research demonstrating the specific use of this compound in the synthesis of complex nitrogenous molecules.

Enabling Divergent Synthetic Pathways for Fine Chemicals

The functional group tolerance and predictable reactivity of organotrifluoroborates can allow for divergent synthetic strategies, where a common intermediate is used to generate a library of related compounds. The potential for this compound to serve as such a versatile intermediate in the production of fine chemicals has not been explored in the available literature.

Integration in Azaborine Chemistry

Azaborines, boron- and nitrogen-containing analogues of aromatic hydrocarbons, are of interest for their unique electronic and photophysical properties. The incorporation of different substituents via organoboron reagents can tune these properties.

Convergent Approaches to Functionalized 2,1-Borazaronaphthalenes

The synthesis of functionalized 2,1-borazaronaphthalenes often involves the use of organoboron reagents. There are no published methods that specifically employ this compound for the convergent synthesis of these specialized azaborine structures.

Impact on Electronic and Structural Diversity of Azaborines

The electronic nature of the substituent on the boron atom can significantly influence the properties of the resulting azaborine. The electron-withdrawing nitro group and the phenoxy linkage in this compound would be expected to impart specific electronic characteristics to an azaborine system. However, without experimental data, any discussion of its impact on the electronic and structural diversity of azaborines would be purely speculative.

Contribution to Material Science Research

The unique structural characteristics of this compound suggest its potential as a valuable building block in the synthesis of advanced materials. The presence of the aryltrifluoroborate moiety allows for its participation in cross-coupling reactions, a cornerstone of modern polymer and materials synthesis. The diaryl ether structure imparts a degree of flexibility and thermal stability, while the nitro group, a strong electron-withdrawing group, can be used to tune the electronic properties of resulting materials.

Precursors for Novel Polymeric Materials

This compound is a promising monomer precursor for the synthesis of novel poly(aryl ether)s. Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of such polymers often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The trifluoroborate group can be readily converted to a boronic acid in situ, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the polymerization with a suitable dihaloaryl comonomer. The resulting polymer would incorporate the 3-(4-nitrophenoxy)phenyl unit into its backbone, potentially imparting specific properties. For instance, the presence of the ether linkage can enhance the polymer's processability and solubility, while the polar nitro group could increase its dielectric constant or modify its surface properties.

Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities. For example, reduction of the nitro group to an amine would provide a site for further chemical reactions, such as cross-linking or the attachment of other functional moieties, leading to the creation of specialty polymers with tailored properties for applications in membranes, coatings, and advanced composites.

Table 1: Potential Polymer Properties Influenced by this compound

| Structural Feature | Potential Influence on Polymer Properties |

| Aryltrifluoroborate | Enables polymerization via Suzuki-Miyaura coupling. |

| Diaryl Ether Linkage | Imparts flexibility, thermal stability, and good solubility. |

| Nitro Group | Enhances polarity, modifies electronic properties, and serves as a site for post-polymerization modification. |

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, organoboron compounds have garnered significant interest for their application in Organic Light-Emitting Diodes (OLEDs). They can function as electron-transporting materials, host materials, or as part of the emissive dopant. The electronic properties of this compound make it a candidate for investigation in OLED materials.

Moreover, the rigid aromatic structure of the 3-(4-nitrophenoxy)phenyl group can contribute to a high glass transition temperature in the resulting materials, which is desirable for the morphological stability and longevity of OLED devices. While specific luminescent properties would depend on the final molecular structure, the use of this trifluoroborate as a building block offers a pathway to novel materials with tailored electronic characteristics for next-generation displays and lighting. Organoboron compounds, in general, have been explored for their role in creating materials with bright luminescence and high thermal and chemical stability. rsc.org

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used in its channel. The molecular structure of this compound suggests its utility in the synthesis of organic semiconductors for OFETs.

The introduction of electron-withdrawing groups, such as the nitro group, is a common strategy for designing n-type organic semiconductors, which transport electrons. The 3-(4-nitrophenoxy)phenyltrifluoroborate can be used in Suzuki-Miyaura coupling reactions to synthesize larger conjugated molecules with extended π-systems. The electron-deficient nature of the nitrophenoxy-substituted phenyl ring could facilitate electron injection and transport in the OFET channel.

The development of high-performance OFETs relies on the ability to control the molecular packing and morphology of the organic semiconductor film. researchgate.net The shape and polarity of molecules derived from this precursor would influence their self-assembly and crystalline order, which are critical factors for achieving high charge carrier mobility. The versatility of the trifluoroborate group allows for the systematic modification of the molecular structure to optimize these properties for specific OFET applications.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the reduction of waste, the use of less hazardous materials, and energy efficiency. Potassium trifluoroborates, as a class of reagents, offer several advantages in this context compared to more traditional organometallic compounds.

Comparison of Environmental Footprint with Less Stable Organometallic Reagents

One of the key advantages of potassium organotrifluoroborates is their stability to air and moisture. inovatus.es This contrasts sharply with many other organometallic reagents, such as Grignard reagents and organolithium compounds, which are often pyrophoric and require strictly anhydrous and inert reaction conditions. The stability of potassium trifluoroborates simplifies their handling and storage, reducing the risks associated with their use and the need for specialized equipment.

From an environmental perspective, the byproducts of reactions involving potassium trifluoroborates are generally more benign than those of some other organometallic reagents. In Suzuki-Miyaura coupling reactions, the boron-containing byproduct is typically a water-soluble and relatively non-toxic borate (B1201080) salt, which can be more easily managed and disposed of compared to the byproducts of other coupling reactions that may involve tin or zinc.

The use of water as a solvent in Suzuki-Miyaura couplings with potassium aryltrifluoroborates has been demonstrated, which aligns with green chemistry principles by reducing the reliance on volatile organic compounds (VOCs). rsc.org While traditional Suzuki reactions have faced challenges regarding the use of precious metal catalysts and undesirable solvents, greener variants are continually being developed. acsgcipr.org

Table 2: Environmental Footprint Comparison of Organometallic Reagents

| Reagent Class | Stability | Handling Requirements | Byproducts | Compatibility with Green Solvents |

| Potassium Trifluoroborates | High (air and moisture stable) | Standard laboratory procedures | Borate salts (relatively benign) | Often compatible with water and other green solvents. rsc.org |

| Grignard Reagents | Low (pyrophoric, moisture sensitive) | Strict inert and anhydrous conditions | Magnesium salts | Generally incompatible with protic solvents like water. |

| Organolithium Reagents | Low (often pyrophoric, moisture sensitive) | Strict inert and anhydrous conditions | Lithium salts | Generally incompatible with protic solvents. |

| Organotin Reagents | Moderate | Require careful handling due to toxicity | Toxic tin compounds | Limited compatibility. |

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems and Reaction Conditions

Future investigations will likely focus on creating new catalytic systems to enhance the reactivity and efficiency of reactions involving Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate. Research could target the development of more active and robust palladium, nickel, or copper catalysts. The exploration of novel ligands, potentially including N-heterocyclic carbenes (NHCs) or specialized phosphines, could lead to improved yields and milder reaction conditions. Furthermore, optimizing solvent systems and bases will be crucial for maximizing the compound's utility in various synthetic transformations. A key goal would be to develop systems that allow for lower catalyst loadings and faster reaction times, making processes more economical and environmentally friendly.

Expansion of Substrate Scope and Functional Group Tolerance

A significant area for future research lies in broadening the range of substrates that can be successfully coupled with this compound. nih.gov Studies would likely aim to include more complex and sterically hindered coupling partners. A critical aspect of this research will be to improve the tolerance of the reaction to various functional groups. The presence of the nitro group on the phenoxy moiety presents a specific challenge and opportunity; developing catalytic systems that are compatible with such electron-withdrawing groups without compromising their integrity is a key research frontier. This would enhance the compound's applicability in the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.net

Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions using this compound is a highly anticipated area of research. This would involve the design and application of chiral catalysts and ligands to control the three-dimensional arrangement of atoms in the product molecules. Achieving high levels of enantioselectivity and diastereoselectivity is crucial for the synthesis of chiral drugs and other biologically active compounds. Future work could explore asymmetric Suzuki-Miyaura couplings or other transformations where this trifluoroborate salt acts as a key building block in constructing stereochemically complex architectures.

Applications in Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. researchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.gov Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scale-up compared to traditional batch processes. researchgate.net Future research would focus on developing robust and reliable flow protocols for reactions involving this compound. This could include its use in packed-bed reactors with immobilized catalysts or integration into multi-step automated synthesis sequences for the rapid generation of compound libraries for drug discovery.

Exploration of New Mechanistic Pathways and Radical Processes

Further elucidation of the reaction mechanisms involving this compound is essential for future advancements. While the general mechanism of Suzuki-Miyaura coupling is well-understood, the specific role of the trifluoroborate group and the influence of the nitrophenoxy substituent on the transmetalation and reductive elimination steps warrant deeper investigation. acs.org Moreover, the use of organotrifluoroborates as precursors for carbon-centered radicals under photoredox catalysis is a rapidly growing field. nih.govnih.gov Future research will likely explore novel radical-based transformations of this compound, enabling new types of bond formations and synthetic strategies that are complementary to traditional two-electron pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.